molecular formula C15H17IO3 B1345393 trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735274-96-1

trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1345393
CAS No.: 735274-96-1
M. Wt: 372.2 g/mol
InChI Key: KRBZJRBTKJYOEH-GXFFZTMASA-N
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Description

trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a chiral cyclohexane derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a stereospecific trans-configuration (1R,2S) of the carboxylic acid moiety on the cyclohexane ring, which is critical for defining its three-dimensional structure and biological interactions . The molecular structure incorporates a 3-iodophenyl ketone group linked via an oxoethyl spacer to the cyclohexane core, creating a multifunctional scaffold with a molecular formula of C15H17IO3 and a molecular weight of 372.20 g/mol . This configuration places the compound within a class of ketone-functionalized carboxylic acids that serve as versatile synthetic intermediates . Researchers primarily utilize this compound as a key building block in pharmaceutical development, particularly for creating targeted molecular structures. The iodine atom at the meta position of the phenyl ring offers a reactive site for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling extensive structure-activity relationship (SAR) studies . The compound's structural features, including the carboxylic acid handle and ketone functionality, provide multiple points for chemical modification and conjugation, making it valuable for developing protease inhibitors, receptor agonists/antagonists, and other bioactive molecules. The compound is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

(1R,2S)-2-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IO3/c16-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBZJRBTKJYOEH-GXFFZTMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CC(=O)C2=CC(=CC=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001156692
Record name rel-(1R,2S)-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735274-96-1
Record name rel-(1R,2S)-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735274-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Route Example

A representative synthetic route, adapted from analogous compounds and literature on similar iodoaryl keto acids, is as follows:

Step Reaction Type Description Reagents/Conditions
1 Protection/Activation Protection of cyclohexane-1-carboxylic acid if necessary (e.g., esterification) Acid catalyst, alcohol (e.g., methanol)
2 Friedel-Crafts Acylation Introduction of the 2-oxoethyl group onto the cyclohexane ring Acyl chloride or anhydride, Lewis acid catalyst (e.g., AlCl3)
3 Aldol or Claisen Condensation Coupling of 3-iodobenzaldehyde with the cyclohexane derivative to form the keto linkage Base (e.g., NaOH), solvent (e.g., ethanol)
4 Oxidation/Functional Group Transformation Oxidation to form the ketone if not formed in previous step Oxidizing agents like PCC or KMnO4
5 Deprotection and Purification Removal of protecting groups and purification Acid/base hydrolysis, recrystallization

Alternative Synthetic Approaches

  • Suzuki-Miyaura Cross-Coupling:
    For the introduction of the 3-iodophenyl group, Suzuki coupling of a boronic acid derivative with an iodo-substituted aromatic ring can be employed. This method is useful for constructing biaryl or aryl-keto linkages with high regioselectivity and yield.

    • Catalyst: Pd(0) complexes (e.g., Pd(PPh3)4)
    • Base: K2CO3 or Na2CO3
    • Solvent: THF, toluene, or aqueous mixtures
    • Temperature: Reflux conditions
  • Aldol Condensation:
    The formation of the 2-oxoethyl side chain can be achieved by aldol condensation between cyclohexanone derivatives and 3-iodobenzaldehyde, followed by oxidation to the keto acid.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Temperature 0°C to reflux (depending on step) Lower temperatures favor stereoselectivity in acylation
Solvent Dichloromethane, THF, toluene, ethanol Choice depends on reaction step and solubility
Catalyst Lewis acids (AlCl3), Pd catalysts for coupling Catalyst loading optimized for yield and selectivity
Reaction Time Several hours to overnight Monitored by TLC or HPLC for completion
Purification Recrystallization, column chromatography Ensures removal of side products and isomers

Research Findings and Yields

  • Yields: Reported yields for similar compounds range from 60% to 85% depending on the step and purification efficiency.
  • Stereoselectivity: The trans configuration is favored under controlled reaction conditions, especially during the acylation and condensation steps.
  • Purity: High purity (>95%) is achievable with careful chromatographic purification and recrystallization.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Typical Yield (%)
Friedel-Crafts Acylation + Aldol Condensation AlCl3, 3-iodobenzaldehyde, cyclohexane carboxylic acid derivatives Straightforward, well-established Requires strict moisture control, possible polyacylation 65-80
Suzuki-Miyaura Cross-Coupling Pd catalyst, boronic acid derivatives, 3-iodophenyl halides High regioselectivity, mild conditions Requires expensive catalysts, sensitive to air/moisture 70-85
Oxidation of Alcohol/Ketone Intermediates PCC, KMnO4 Efficient oxidation to keto acid Overoxidation risk, requires careful monitoring 60-75

Chemical Reactions Analysis

Trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound’s iodinated structure makes it useful in radiolabeling studies.

    Industry: It can be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can affect various molecular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

Chlorophenyl Derivatives
  • trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS 312585-66-3):

    • Molecular formula: C₁₅H₁₇ClO₃
    • Molecular weight: 296.75 g/mol
    • Key difference: Chlorine (smaller atomic radius, higher electronegativity) vs. iodine, leading to altered lipophilicity and metabolic stability .
  • trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS 733740-63-1):

    • Molecular formula: C₁₄H₁₅ClO₃
    • Molecular weight: 266.72 g/mol
    • Structural variation: Cyclopentane ring (smaller ring size) reduces steric hindrance compared to cyclohexane .
Iodophenyl Isomers
  • trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS 735274-95-0):
    • Molecular formula: C₁₅H₁₇IO₃
    • Molecular weight: 372.20 g/mol
    • Predicted properties: Boiling point 480.3°C, density 1.565 g/cm³, pKa 4.98 .
    • Key difference: Iodine at the 2-position may reduce steric accessibility for metabolic oxidation compared to the 3-iodo isomer.

Cycloalkane Ring Variants

  • trans-4-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid :

    • Structural variation: Substituent at the 4-position of cyclohexane instead of 2-position.
    • Impact: Altered spatial orientation affects binding affinity in receptor-ligand interactions .
  • Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid: Functional group variation: Benzoylamino group replaces the oxoethyl chain. Application: Potential use in peptide-mimetic drug design .

Functional Group Modifications

Aromatic Ketone Analogs
  • trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS 97405-37-3):

    • Molecular formula: C₁₅H₁₈O₄
    • Key difference: Methoxy group enhances solubility but reduces electrophilicity compared to iodine .

Data Tables for Key Compounds

Table 1: Physical and Chemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa
trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (735274-96-1) C₁₅H₁₇IO₃ 372.20 N/A N/A N/A
trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (735274-95-0) C₁₅H₁₇IO₃ 372.20 480.3 (predicted) 1.565 (predicted) 4.98
trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (312585-66-3) C₁₅H₁₇ClO₃ 296.75 N/A N/A N/A
trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid (97405-37-3) C₁₅H₁₈O₄ 270.30 N/A N/A N/A

Research Findings and Implications

  • Iodine vs.
  • Positional Isomerism : The 3-iodo isomer may offer better metabolic stability compared to the 2-iodo analog due to reduced steric hindrance during oxidative metabolism .
  • Cyclohexane vs. Cyclopentane : Cyclohexane derivatives generally exhibit higher thermal stability and slower degradation rates than cyclopentane counterparts .

Biological Activity

trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with the CAS number 735274-96-1, is an organic compound characterized by its unique structure, which includes a cyclohexane ring and an iodophenyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C15H17IO3
  • Molecular Weight : 372.2 g/mol
  • Structural Formula :
trans 2 2 3 Iodophenyl 2 oxoethyl cyclohexane 1 carboxylic acid\text{trans 2 2 3 Iodophenyl 2 oxoethyl cyclohexane 1 carboxylic acid}

Synthesis

The synthesis of this compound typically involves the reaction of 3-iodobenzaldehyde with cyclohexanone under basic conditions, followed by oxidation and carboxylation steps to yield the final product. The overall reaction can be summarized as follows:

  • Formation of the intermediate : Reaction of 3-iodobenzaldehyde with cyclohexanone.
  • Oxidation : Using oxidizing agents to convert intermediates into the desired carboxylic acid.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain pure this compound.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, derivatives containing halogen substituents have shown enhanced cytotoxic effects against various cancer cell lines, particularly in breast cancer models. In vitro assays demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in MDA-MB-231 cells, a triple-negative breast cancer line .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Protein Kinases : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways, leading to reduced cell survival and proliferation.
  • Modulation of Apoptosis Pathways : By influencing apoptotic pathways, it can promote programmed cell death in malignant cells.
  • Interaction with Cellular Targets : The iodophenyl group may facilitate interactions with cellular targets through halogen bonding, enhancing binding affinities compared to non-halogenated counterparts .

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has shown potential anti-inflammatory effects. Studies suggest that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduced apoptosis in MDA-MB-231 cells
Anti-inflammatoryReduced levels of pro-inflammatory cytokines
Enzyme InhibitionPotential inhibition of protein kinases

Notable Research Findings

  • Cytotoxicity Assays : A study demonstrated that trans derivatives exhibited IC50 values lower than many existing chemotherapeutic agents, indicating promising efficacy against resistant cancer cell lines .
  • Mechanistic Insights : Research utilizing molecular docking studies revealed that the compound binds effectively to active sites of targeted kinases, suggesting a rational basis for its biological activity .

Q & A

Q. What are the optimal synthetic routes for preparing trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid?

Methodological Answer: The synthesis typically involves a multi-step approach:

Friedel-Crafts Acylation : React 3-iodophenylacetic acid with cyclohexene derivatives to introduce the 2-oxoethyl group.

Stereochemical Control : Use chiral catalysts (e.g., L-proline derivatives) to ensure the trans configuration of the cyclohexane ring .

Carboxylic Acid Functionalization : Protect the carboxylic acid group during iodination using tert-butyl esters to avoid side reactions, followed by deprotection with trifluoroacetic acid .
Key Validation : Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) and confirm stereochemistry with NOESY NMR .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis : Use reversed-phase HPLC with UV detection at 254 nm. Compare retention times against known standards .
  • Structural Confirmation :
    • NMR : Assign peaks for the iodophenyl group (δ 7.2–7.8 ppm, aromatic protons), cyclohexane protons (δ 1.2–2.5 ppm), and carboxylic acid proton (δ 12–13 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z corresponding to C₁₅H₁₆IO₃ .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during iodination of the phenyl group?

Methodological Answer: Regioselective iodination at the meta position requires:

  • Directed Metallation : Use a directing group (e.g., acetyl or oxoethyl) to stabilize intermediates. For example, employ iodine monochloride (ICl) in acetic acid at 0°C to favor meta substitution .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict iodination sites based on electron density and steric hindrance .
    Troubleshooting : If ortho or para byproducts form, optimize reaction time and temperature to reduce kinetic competition .

Q. How can researchers resolve contradictions in stereochemical assignments for the cyclohexane ring?

Methodological Answer: Discrepancies in stereochemical data often arise from:

  • Dynamic Ring Conformations : Use variable-temperature NMR (VT-NMR) to observe chair-flip equilibria and assign axial/equatorial substituents .
  • X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., D-tartaric acid) to unambiguously determine the trans configuration .
    Case Study : A 2021 study resolved similar conflicts by comparing experimental and computed IR spectra (B3LYP/cc-pVTZ) to validate the cyclohexane conformation .

Q. What methodologies are recommended for studying the compound’s biological interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Parameterize the iodine atom’s van der Waals radius (1.98 Å) and partial charge (-0.15 e) for accuracy .
  • In Vitro Assays : Screen for anti-inflammatory activity via COX-2 inhibition assays. Prepare stock solutions in DMSO (≤0.1% v/v) to avoid solvent toxicity .
    Data Interpretation : Compare IC₅₀ values with structurally similar analogs (e.g., 3-chlorophenyl derivatives) to assess iodine’s electronic effects .

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